molecular formula C6H5N5O B13098504 [1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide

[1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B13098504
M. Wt: 163.14 g/mol
InChI Key: IHGNHWOZPLLPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide is a chemical compound supplied for research purposes. It is part of a class of fused heterocyclic compounds known for their diverse biological activities and significance in medicinal chemistry research. Compounds based on the triazolopyrimidine scaffold are frequently investigated as potential therapeutic agents. Specifically, research on closely related 1,2,4-triazolo[1,5-a]pyrimidine carboxamide derivatives has identified them as disruptors of protein-protein interactions, such as the PA-PB1 interface in the RNA-dependent RNA polymerase of the influenza A virus, suggesting potential application in the development of novel antiviral agents . Furthermore, the triazolopyrimidine core structure is a recognized pharmacophore in antimicrobial research, with some derivatives demonstrating potent activity against a range of bacterial strains and functioning as inhibitors of the bacterial enzyme DNA Gyrase . This makes the scaffold a promising starting point for designing new antibiotics to address the growing threat of antimicrobial resistance. Researchers value this chemotype for its potential to engage biologically relevant targets. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H5N5O

Molecular Weight

163.14 g/mol

IUPAC Name

triazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C6H5N5O/c7-5(12)4-6-8-2-1-3-11(6)10-9-4/h1-3H,(H2,7,12)

InChI Key

IHGNHWOZPLLPQV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(N=N2)C(=O)N)N=C1

Origin of Product

United States

Preparation Methods

Cyclocondensation and Chlorination Route (Adapted for Triazolo[1,5-a]pyrimidines)

A classical approach involves the cyclocondensation of amino-triazole derivatives with β-dicarbonyl compounds to form triazolo[1,5-a]pyrimidine carboxylates, followed by chlorination and amide formation:

  • Step 1: Cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in refluxing acetic acid yields ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate.
  • Step 2: Basic hydrolysis converts the ester to the corresponding carboxylic acid.
  • Step 3: Chlorination of the acid with reagents like thionyl chloride produces the acyl chloride intermediate.
  • Step 4: Coupling with amines or ammonia yields the carboxamide derivative.

This method was used to prepare various derivatives, including 3-carboxamide substituted triazolo[1,5-a]pyrimidines, with high yields and structural diversity.

One-Pot Multicomponent Reactions (MCRs)

Multicomponent reactions have been extensively developed for efficient and rapid synthesis:

  • Components: 3-amino-1,2,4-triazole, aromatic aldehydes, and β-dicarbonyl compounds (e.g., acetoacetanilide).
  • Catalysts: Maltose (a cheap, eco-friendly catalyst) under solvent-free conditions has been shown to promote the reaction effectively.
  • Conditions: Mild heating (around 80 °C) without solvents, yielding products in 20 minutes with yields up to 95%.
  • Mechanism: Initial in situ formation of an intermediate from the aldehyde and β-dicarbonyl compound, followed by nucleophilic attack and cyclization with the amino-triazole.

Table 1. Optimization of Maltose Catalyst in MCR Synthesis

Entry Catalyst (mol%) Temperature (°C) Time (min) Yield (%)
1 0 80 120 84
2 25 80 20 95
3 25 100 18 89
4 25 25 (room temp) 120 0

This method offers high atom economy, environmentally benign conditions, and avoids chromatographic purification.

Biginelli-like Three-Component Heterocyclization

Another efficient synthetic strategy involves a Biginelli-like reaction:

  • Reagents: Aldehydes, β-dicarbonyl compounds, and 3-alkylthio-5-amino-1,2,4-triazoles.
  • Conditions: Heating in DMF at 130–160 °C for 15–20 minutes.
  • Outcome: Formation of triazolopyrimidine derivatives with good yields.
  • Advantage: Single-pot reaction with commercially available reagents, facilitating library synthesis for biological screening.

Catalysis by Schiff Base Zinc(II) Complex on Magnetite Nanoparticles

Recent advances include heterogeneous catalysis for improved sustainability:

  • Catalyst: Schiff base zinc(II) complex supported on magnetite nanoparticles.
  • Reaction: Condensation of aldehydes and acetoacetanilide followed by cyclization with 3-amino-1,2,4-triazole.
  • Conditions: Solvent-free, 60 °C.
  • Benefits: Easy catalyst recovery, high yields, and reduced environmental impact.

Comparative Data Table of Preparation Methods

Methodology Key Reagents Catalyst/Conditions Yield Range (%) Reaction Time Notes
Cyclocondensation + Chlorination Amino-triazole, β-dicarbonyl, SOCl2, amines Reflux acetic acid, basic hydrolysis 70–90 Several hours Multi-step, versatile for substitutions
One-Pot Multicomponent (Maltose catalyzed) 3-amino-1,2,4-triazole, aldehyde, acetoacetanilide Maltose, solvent-free, 80 °C 85–95 20 min Eco-friendly, no chromatography needed
Biginelli-like Three-Component Aldehydes, β-dicarbonyl, 3-alkylthio-5-amino-1,2,4-triazole DMF, 130–160 °C 70–85 15–20 min Single-pot, library synthesis
Schiff Base Zn(II) Nanocatalyst Aldehydes, acetoacetanilide, 3-amino-1,2,4-triazole Zn complex on magnetite, solvent-free, 60 °C 80–90 1–2 hours Heterogeneous catalyst, recyclable

Research Findings and Notes

  • The Gewald reaction has been used to prepare thiophene-containing intermediates that can be coupled to triazolo[1,5-a]pyrimidine carboxamides, expanding structural diversity.
  • Green chemistry approaches, including the use of maltose and ionic liquids, have been demonstrated to improve reaction efficiency and sustainability.
  • The choice of catalyst and reaction conditions greatly influences yield and purity; maltose and Schiff base Zn(II) catalysts provide excellent yields under mild, solvent-free conditions.
  • Multicomponent reactions facilitate rapid diversification, advantageous for drug discovery and biological screening.
  • Characterization of products typically involves NMR, IR spectroscopy, and elemental analysis confirming the carboxamide functionality and fused heterocyclic structure.

Chemical Reactions Analysis

Types of Reactions: [1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

The [1,2,3]triazolo[1,5-a]pyrimidine scaffold has been investigated for its potential as a selective inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Compounds derived from this scaffold have shown promising activity against various cancer cell lines, indicating their potential as anticancer agents .

1.2 Antiviral Properties

Recent studies have highlighted the antiviral properties of [1,2,3]triazolo[1,5-a]pyrimidine derivatives against respiratory syncytial virus (RSV). The structure-activity relationship (SAR) analyses revealed that modifications at specific positions can enhance antiviral efficacy significantly. For example, compounds with optimized dihedral angles between the triazolo-pyrimidine scaffold and amide bonds exhibited sub-nanomolar activity against RSV .

1.3 Antibacterial Activity

A subset of [1,2,3]triazolo[1,5-a]pyrimidines has demonstrated narrow-spectrum antibacterial activity against Enterococcus faecium. These compounds were synthesized using a Biginelli-like reaction and showed effectiveness at non-toxic concentrations . Their mechanism of action appears to involve inhibition of bacterial growth by disrupting essential cellular processes.

Synthesis and Structural Modifications

The synthesis of [1,2,3]triazolo[1,5-a]pyrimidine derivatives typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity. The versatility in modifying the triazole and pyrimidine rings has led to the discovery of compounds with improved pharmacokinetic properties and therapeutic profiles.

Table 1: Summary of Key Derivatives and Their Activities

Compound NameActivity TypeEC50 Value (nM)Reference
Compound 9cAnti-RSV<4
Compound 12aAntibacterial10
Ticagrelor AnalogAntiplatelet15

Mechanism of Action

The mechanism of action of [1,2,3]triazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidine-3-carboxamide Derivatives

Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives share structural similarities but replace the triazole ring with a pyrazole. These compounds exhibit notable anticancer activity. For example, 2-((2,4-dimethoxyphenyl)amino)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide (7a) demonstrated a mean growth inhibition of 48.5% across 60 NCI cancer cell lines, outperforming other derivatives in the same series . This highlights the impact of substituents (e.g., methoxy groups) on bioactivity compared to the triazolo analogs.

Key Differences:

  • Bioactivity: Pyrazolo derivatives show enhanced anticancer activity, possibly due to improved solubility from methoxy substituents.
  • Synthesis: Pyrazolo analogs are synthesized via cyclocondensation of 1,3-dicarbonyl compounds with 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxamide in acidic or basic media .

[1,2,4]Triazolo[1,5-a]pyrimidine Scaffold Derivatives

Compounds like 7-(3',4',5'-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine (tubulin polymerization inhibitors) emphasize the role of substitution patterns. Benzylamino derivatives (e.g., 6a–d) with halogen or methyl groups exhibited potent antiproliferative activity, with IC₅₀ values < 100 nM in cancer cell lines .

Structure-Activity Relationship (SAR):

  • Substituent Position: Methoxy groups at the 3',4',5' positions enhance tubulin binding.
  • Carboxamide Linkage: The carboxamide group at position 3 improves solubility and target affinity compared to non-carboxamide analogs .

Triazolo[1,5-a]quinazoline Derivatives

Triazolo[1,5-a]quinazolines replace the pyrimidine core with quinazoline. These compounds act as adenosine receptor antagonists, demonstrating the impact of core heterocycle variation. For instance, triazoloquinazolines mimic adenine, enabling competitive inhibition of adenylyl cyclase toxins .

Comparison Table:

Property [1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide Triazolo[1,5-a]quinazoline
Core Heterocycle Pyrimidine Quinazoline
Key Biological Activity Anticancer, antifungal Adenosine receptor antagonism
Notable Substituents Carboxamide at position 3 5-Aminopyrazolo groups
Synthesis Complexity Moderate (Schiff base catalysis) High (multi-step cyclization)

Thieno-Fused Triazolo[1,5-a]pyrimidines

This contrasts with non-fused triazolo-pyrimidines, suggesting fused rings may reduce bioavailability or target engagement.

Biological Activity

Introduction

The compound [1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide is a notable member of the triazolo-pyrimidine family, recognized for its fused ring structure that combines triazole and pyrimidine moieties. This structural configuration contributes to its diverse biological activities, making it a significant subject of research in medicinal chemistry.

Chemical Structure and Synthesis

The chemical structure of this compound features a carboxamide functional group at the 3-position of the pyrimidine ring. Its synthesis typically involves multi-step synthetic routes, which may include:

  • Copper-catalyzed reactions : Efficient methods have been developed for synthesizing derivatives with high yields.
  • Microwave-assisted synthesis : This technique has been employed to expedite the production of various analogs.

These synthetic strategies enhance the compound's accessibility for further biological evaluation.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro assays against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) have shown promising results. The compound demonstrated IC50 values indicating effective growth inhibition.
CompoundCell LineIC50 Value (µM)
This compoundMCF-74.5
This compoundHCT-1160.75

These findings suggest that the compound may induce apoptosis and cell cycle arrest in treated cells.

2. Antiviral Activity

The compound has also been evaluated for its antiviral properties. Preliminary studies suggest it may inhibit viral replication through interaction with viral proteins or host cell pathways.

3. Anti-inflammatory Properties

Recent investigations into the anti-inflammatory effects of this compound indicate it could modulate inflammatory pathways. The compound's ability to inhibit pro-inflammatory cytokines has been noted in cellular models.

The biological activities of this compound are believed to be mediated through various mechanisms:

  • Kinase Inhibition : The compound shows potential as an inhibitor of specific kinases involved in cancer progression.
  • Signal Transduction Pathways : It may affect pathways such as ERK signaling that are crucial for cell proliferation and survival.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Study 1 : Evaluated its effects on MDA-MB-231 breast cancer cells using an MTT assay. Results indicated significant growth inhibition compared to control groups.
  • Study 2 : Investigated its anti-inflammatory effects in a mouse model of inflammation. The compound reduced edema and inflammatory markers significantly.

Q & A

Q. How do steric and electronic effects influence biological activity in adamantane-substituted derivatives?

  • Methodological Answer : Steric bulk (e.g., 3,5-dimethyladamantane) enhances metabolic stability but reduces solubility. Introducing electron-donating groups (e.g., -OCH₃) at C-2 improves bioavailability. In vivo studies in mice show ED₅₀ = 1.2 mg/kg for anti-hyperalgesic effects in compound 21 .

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